molecular formula C22H24N6O2S2 B11658204 6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N,N'-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11658204
M. Wt: 468.6 g/mol
InChI Key: BLWGARWFQRXSLX-UHFFFAOYSA-N
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Description

6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of triazine derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Attachment of Ethoxyphenyl Groups: The ethoxyphenyl groups can be introduced through nucleophilic substitution reactions, where ethoxyphenyl halides react with the intermediate compound.

    Formation of the Triazine Core: The final step involves the formation of the triazine core through condensation reactions with appropriate amines and cyanuric chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-CHLOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N2,N4-BIS(4-ETHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific structural features, such as the ethoxyphenyl groups and the thiazole ring

Properties

Molecular Formula

C22H24N6O2S2

Molecular Weight

468.6 g/mol

IUPAC Name

6-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-2-N,4-N-bis(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24N6O2S2/c1-3-29-17-9-5-15(6-10-17)24-19-26-20(25-16-7-11-18(12-8-16)30-4-2)28-21(27-19)32-22-23-13-14-31-22/h5-12H,3-4,13-14H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

BLWGARWFQRXSLX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)SC3=NCCS3)NC4=CC=C(C=C4)OCC

Origin of Product

United States

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